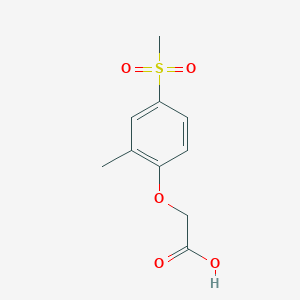

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O5S |

|---|---|

Molecular Weight |

244.27 g/mol |

IUPAC Name |

2-(2-methyl-4-methylsulfonylphenoxy)acetic acid |

InChI |

InChI=1S/C10H12O5S/c1-7-5-8(16(2,13)14)3-4-9(7)15-6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |

InChI Key |

LEUROTIHUKTXNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)C)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then subjected to sulfonylation and subsequent acetic acid functionalization. The reaction conditions often involve the use of dry dichloromethane (DCM) as a solvent, lutidine as a base, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the phenoxy group or the sulfonyl group, leading to different products.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the phenoxy group can lead to phenol derivatives.

Scientific Research Applications

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential antimicrobial and anti-inflammatory activities.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid involves its interaction with specific molecular targets. For instance, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of inflammation . The pathways involved include modulation of gene expression and inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural Analogs with PPAR Agonist Activity

(a) GW-501516 (2-[2-Methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfonyl]phenoxy]acetic acid)

- Structural Differences : Contains a thiazole ring substituted with a trifluoromethylphenyl group instead of a simple methylsulfonyl group.

- Activity : A potent PPARδ agonist with demonstrated efficacy in enhancing fatty acid oxidation and insulin sensitivity in preclinical models .

(b) Polymorph of {2-Methyl-4-[4-Methyl-2-(Trifluoromethylphenyl)Thiazol-5-Ylmethylthio]Phenoxy}-Acetic Acid

- Structural Differences : Features a thiazole ring with a trifluoromethylphenyl group and a methylthio (-SCH₃) substituent instead of methylsulfonyl (-SO₂CH₃).

- Activity : Developed for PPAR-mediated diseases; the methylthio group may reduce oxidative stress compared to sulfonyl groups .

Table 1: PPAR-Active Phenoxyacetic Acid Derivatives

Analogs with Diuretic and Nephrological Activity

(a) Ethacrynic Acid (2-[2,3-Dichloro-4-(2-Methylidenebutanoyl)Phenoxy]Acetic Acid)

- Structural Differences: Dichloro-substituted phenoxy ring with a methylidenebutanoyl group at the 4-position.

- Activity : Potent loop diuretic; inhibits Na⁺/K⁺/Cl⁻ cotransporters. IC₅₀ in TALH cells is 10⁻⁶ M, 100-fold more potent than tienilic acid .

(b) Tienilic Acid (2-[2,3-Dichloro-4-(Thiophene-2-Carbonyl)Phenoxy]Acetic Acid)

- Structural Differences: Replaces methylidenebutanoyl with a thiophene-carbonyl group.

- Activity : Weaker diuretic (IC₅₀ ~10⁻⁴ M) but selective for renal transporters .

Key Insight: The 4-position substituent (methylidenebutanoyl vs. thiophene) drastically alters potency, highlighting the target compound’s methylsulfonyl group as a balanced substituent for both stability and target engagement.

Herbicidal and Oxygen-Releasing Derivatives

(a) 2-(2,4-Dichlorophenoxy)-N-Nitro-N-(2,4,6-Tribromophenyl)Acetamide

- Structural Differences: Dichlorophenoxy core with nitro and tribromophenyl groups.

- Activity : Herbicidal IC₅₀ = 0.13 µM against A. albus, superior to 2,4-D .

(b) 2-(2-Methyl-4-(2-Oxo-2-(p-Tolylamino)Ethyl)Phenoxy)Acetic Acid (Structure 35)

- Structural Differences: 4-position substituted with a 2-oxo-2-(p-tolylamino)ethyl group.

- Activity : Enhances oxygen release in RBCs (ΔP₅₀ = 45.50 mmHg vs. efaproxiral’s 36.40 mmHg) .

Table 2: Functional Group Impact on Activity

Sulfonyl-Containing Analogs

(a) 2-[4-(2-Methoxyethanesulfonyl)Phenyl]Acetic Acid

- Structural Differences : Methoxyethane-sulfonyl group at the 4-position.

- Activity: Not explicitly stated, but the methoxy group may enhance solubility (MW = 258.3) .

(b) 2-[(4-Methanesulfonylphenyl)Sulfamoyl]Acetic Acid

- Structural Differences : Adds a sulfamoyl (-NHSO₂) group adjacent to methylsulfonyl.

- Activity: Potential dual-target inhibitor (e.g., COX-2 or carbonic anhydrase) .

Key Trend : Sulfonyl groups improve metabolic stability and target binding, but bulky substituents (e.g., methoxyethane) may reduce cell permeability.

Biological Activity

2-(2-Methyl-4-(methylsulfonyl)phenoxy)acetic acid is a phenoxyacetic acid derivative with potential therapeutic applications, particularly in metabolic disorders and inflammation. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound features a phenoxyacetic acid backbone with a methylsulfonyl group, which is believed to enhance its biological activity. The structural formula can be represented as:

Research indicates that this compound may exert its effects through several mechanisms:

- PPAR Agonism : Similar compounds have been identified as partial agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARδ, which plays a crucial role in lipid metabolism and glucose homeostasis .

- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins .

1. Glucose-Lowering Effects

Studies have shown that phenoxyacetic acid derivatives can significantly lower blood glucose levels. For instance, a related compound demonstrated enhanced glucose-lowering effects by modulating insulin secretion and resistance .

2. Anti-inflammatory Activity

In vivo studies have indicated that derivatives of this compound exhibit significant anti-inflammatory effects. For example, compounds similar to this compound showed reductions in paw swelling in animal models of inflammation, suggesting potential applications in treating inflammatory diseases .

3. Antioxidant Properties

Research has highlighted the antioxidant activity of related phenoxyacetic acids. These compounds showed significant radical scavenging abilities in vitro, contributing to their therapeutic potential against oxidative stress-related conditions .

Case Study 1: Metabolic Syndrome

A study evaluated the effects of phenoxyacetic acid derivatives on metabolic syndrome parameters in diabetic rats. The results indicated a reduction in body weight, improved lipid profiles, and decreased fasting blood glucose levels compared to control groups.

Case Study 2: Inflammatory Models

In an experimental model of arthritis, a derivative of this compound demonstrated significant reductions in joint swelling and pain scores compared to standard anti-inflammatory drugs like ibuprofen.

Safety and Toxicity

Toxicological assessments have shown that related compounds possess acceptable safety profiles at therapeutic doses. Acute toxicity studies indicated no significant adverse effects at doses up to 500 mg/kg in animal models . Long-term studies are necessary to fully understand the chronic toxicity and safety profile.

Data Summary

Q & A

Q. Key Challenges :

- Selectivity : Competing O- vs. C-alkylation requires precise temperature control (60–70°C) and excess alkylating agent.

- Purification : The polar nature of the product necessitates chromatography or recrystallization from ethanol/water mixtures, reducing yields at scale .

How is the structural integrity of this compound validated in synthetic batches?

Answer:

Advanced analytical techniques are employed:

- NMR Spectroscopy : H and C NMR confirm the methylsulfonyl group (δ ~3.0 ppm for S–CH₃) and phenoxy-acetic acid backbone .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 287.0582) ensures molecular formula accuracy .

- HPLC-PDA : Purity >98% is achieved using a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm .

What pharmacological mechanisms are associated with this compound (GW501516), and how do experimental models influence data interpretation?

Answer:

GW501516 is a potent PPARδ agonist, enhancing fatty acid oxidation and mitochondrial biogenesis.

- In Vitro Studies : EC₅₀ values for PPARδ activation range from 1–10 nM in reporter assays (HEK293 cells), but potency varies with cell type due to receptor expression levels .

- In Vivo Models : Mice treated at 3–10 mg/kg/day show improved endurance; however, species-specific PPARδ binding affinities (human vs. rodent) complicate translational relevance .

Contradictions : Discrepancies in metabolic effects (e.g., lipid profiles) often stem from differences in dosing regimens or genetic backgrounds of animal models .

What methodologies are employed to assess the metabolic stability of GW501516, and what are the primary metabolites?

Answer:

- In Vitro Metabolism : Liver microsomes (human/rat) incubated with GW501516 (10 µM) identify metabolites via LC-MS/MS. Major pathways include:

- Sulfoxide formation : Oxidation of the methylsulfonyl group.

- Ester hydrolysis : Cleavage of the acetic acid moiety .

- In Vivo Profiling : Radiolabeled C-GW501516 in rats reveals urinary excretion of glucuronidated derivatives as dominant metabolites .

How do researchers address toxicity concerns associated with GW501516 in preclinical studies?

Answer:

- Acute Toxicity : LD₅₀ values in rodents exceed 2000 mg/kg, but chronic use (4-week studies) shows hepatotoxicity at ≥30 mg/kg/day .

- Genotoxicity : Ames tests (TA98 strain) are negative, but micronucleus assays suggest potential clastogenicity at high concentrations (>50 µM) .

Mitigation : Dose optimization using pharmacokinetic modeling (e.g., Cmax < 1 µM in plasma) balances efficacy and safety .

What analytical parameters are critical for ensuring batch-to-batch consistency in GW501516 production?

Answer:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV | ≥98% (area normalization) |

| Residual Solvents | GC-FID | <500 ppm (DMF, ethanol) |

| Heavy Metals | ICP-MS | <10 ppm (Pb, Cd, As) |

| Chiral Purity | Chiral HPLC | >99% enantiomeric excess |

What are the emerging research applications of GW501516 beyond metabolic disorders?

Answer:

- Muscle Physiology : Enhances oxidative capacity in type II muscle fibers (2–5 µM in C2C12 myotubes) .

- Neuroprotection : PPARδ activation reduces amyloid-β toxicity in neuronal models (IC₅₀ = 0.5 µM) .

- Cancer Metabolism : Inhibits glycolysis in triple-negative breast cancer cells (MDA-MB-231) at 10 µM, though off-target effects require validation .

How do environmental factors influence the stability of this compound in storage?

Answer:

- Light Sensitivity : Degrades by 15% under UV exposure (254 nm, 24 hrs); store in amber vials at -20°C .

- Humidity : Hydrolysis accelerates at >60% RH; desiccants (silica gel) maintain stability for >2 years .

What computational tools are used to predict the binding affinity of GW501516 to PPARδ?

Answer:

- Molecular Docking (AutoDock Vina) : Predicts a binding energy of -9.2 kcal/mol, with key interactions at Ser289 and His449 residues .

- MD Simulations (GROMACS) : Confirms stable hydrogen bonding (RMSD <2 Å over 100 ns) in the ligand-binding domain .

What collaborative research opportunities exist for studying this compound?

Q. Potential Collaborations :

- Organic Chemists : Optimize synthetic routes for chiral analogs.

- Pharmacologists : Explore tissue-specific PPARδ activation.

- Toxicologists : Investigate long-term carcinogenicity risks.

Funding Priorities : NIH grants (R01) often support PPAR-targeted metabolic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.